Cas no 354781-70-7 (4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid)
4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid
- BBL040484
- SDCCGSBI-0136552.P001
- AN-655/14573057
- 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoicacid
- 354781-70-7
- CS-0345321
- 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- 4-(3-oxo-5-phenyl-1H-pyrazol-2-yl)benzoic acid
- AKOS000313099
- EN300-230453
- 4-(5-oxo-3-phenyl-2H-pyrazol-1-yl)benzoic Acid
- STK350532
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- MDL: MFCD02182559
- Inchi: 1S/C16H12N2O3/c19-15-10-14(11-4-2-1-3-5-11)17-18(15)13-8-6-12(7-9-13)16(20)21/h1-10,17H,(H,20,21)
- InChI Key: MABSQLAZFKACAE-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CC=CC=2)NN1C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 280.08479225Da
- Monoisotopic Mass: 280.08479225Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 69.6Ų
4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230453-0.05g |
354781-70-7 | 95% | 0.05g |
$612.0 | 2024-06-20 | ||
| Enamine | EN300-230453-0.1g |
354781-70-7 | 95% | 0.1g |
$640.0 | 2024-06-20 | ||
| Enamine | EN300-230453-0.25g |
354781-70-7 | 95% | 0.25g |
$670.0 | 2024-06-20 | ||
| Enamine | EN300-230453-0.5g |
354781-70-7 | 95% | 0.5g |
$699.0 | 2024-06-20 | ||
| Enamine | EN300-230453-1.0g |
354781-70-7 | 95% | 1.0g |
$728.0 | 2024-06-20 | ||
| Enamine | EN300-230453-2.5g |
354781-70-7 | 95% | 2.5g |
$1428.0 | 2024-06-20 | ||
| Enamine | EN300-230453-5.0g |
354781-70-7 | 95% | 5.0g |
$2110.0 | 2024-06-20 | ||
| Enamine | EN300-230453-10.0g |
354781-70-7 | 95% | 10.0g |
$3131.0 | 2024-06-20 | ||
| Enamine | EN300-230453-1g |
354781-70-7 | 1g |
$728.0 | 2023-09-15 | |||
| Enamine | EN300-230453-5g |
354781-70-7 | 5g |
$2110.0 | 2023-09-15 |
4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid Suppliers
4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid
Recent Advances in the Study of 4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid (CAS: 354781-70-7)
The compound 4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid (CAS: 354781-70-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazolone and benzoic acid moieties, has demonstrated promising biological activities, particularly in the context of anti-inflammatory and anticancer applications. Recent studies have explored its synthesis, structural modifications, and mechanistic pathways, shedding light on its potential as a therapeutic agent.
One of the key findings in recent literature is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. Researchers have identified its interaction with cyclooxygenase-2 (COX-2) and other molecular targets, which underscores its potential as a novel anti-inflammatory drug. Additionally, its structural versatility allows for the development of derivatives with enhanced bioavailability and target specificity, making it a valuable scaffold for drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, a team of researchers synthesized a series of derivatives based on 4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid and evaluated their efficacy in vitro and in vivo. The results indicated that certain derivatives exhibited potent inhibitory effects on tumor cell lines, with minimal cytotoxicity to normal cells. This selectivity is a critical advantage in the development of anticancer therapies, as it reduces the risk of adverse side effects.
Another significant advancement is the application of computational modeling to predict the binding affinity and stability of this compound with its biological targets. Molecular docking studies have revealed that the benzoic acid moiety plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site of target proteins. These insights have paved the way for the rational design of next-generation derivatives with improved pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's unique structural features and biological activities make it a compelling candidate for continued investigation.
In conclusion, the recent research on 4-(5-Oxo-3-phenyl-2,5-dihydro-pyrazol-1-yl)-benzoic acid (CAS: 354781-70-7) highlights its potential as a versatile scaffold for drug discovery. Its dual anti-inflammatory and anticancer properties, combined with the ability to undergo structural optimization, position it as a promising lead compound for future therapeutic development. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications in medicine.
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